molecular formula C15H23ClN2 B11777134 7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine

Cat. No.: B11777134
M. Wt: 266.81 g/mol
InChI Key: QPJSORAIVDIMSQ-UHFFFAOYSA-N
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Description

7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is an organic compound with a complex structure that includes a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. For instance, it acts as a selective, competitive arginine vasopressin V2 receptor antagonist . This interaction inhibits the receptor’s activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-N-isobutyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is unique due to its specific structural features and its potential applications in medicinal chemistry. Its ability to act as a receptor antagonist sets it apart from other similar compounds.

Properties

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

7-chloro-2-methyl-N-(2-methylpropyl)-1,3,4,5-tetrahydro-2-benzazepin-5-amine

InChI

InChI=1S/C15H23ClN2/c1-11(2)9-17-15-6-7-18(3)10-12-4-5-13(16)8-14(12)15/h4-5,8,11,15,17H,6-7,9-10H2,1-3H3

InChI Key

QPJSORAIVDIMSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCN(CC2=C1C=C(C=C2)Cl)C

Origin of Product

United States

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